1H-Naphtho[1,8-de][1,2,3]triazine

Synthetic methodology Nitrile synthesis Peri-functionalization

Peri-fused triazine scaffold for direct 1,8-difunctionalization without protecting-group chemistry. • CuBr/H₂SO₄/NaNO₂ ring-opening → 1,8-dibromonaphthalene (mp 104-106°C), convertible to naphthalene-1,8-dicarbonitrile • Mitsunobu coupling with chiral alcohols → enantiopure primary amines (50-64% yield) • Dual-output amination (H₂N-OSO₃H) generates N-amino heterocycle & 8-azidonaphthalen-1-amine simultaneously Ideal for COF monomers, organic semiconductors, and chiral ligand synthesis.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 204-03-5
Cat. No. B184064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Naphtho[1,8-de][1,2,3]triazine
CAS204-03-5
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NN=NC3=CC=C2
InChIInChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H,(H,11,12)
InChIKeyJTCCAXGPZWYNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile and Structural Identity


1H-Naphtho[1,8-de][1,2,3]triazine (CAS 204-03-5) is a peri-fused heterocyclic compound belonging to the [1,8-de]naphtho-fused 1,2,3-triazine class, with molecular formula C₁₀H₇N₃ and molecular weight 169.18 g/mol . The compound features a naphthalene core fused to a 1,2,3-triazine ring across the peri (1,8) positions, creating a rigid, fully conjugated tricyclic scaffold with a predicted polar surface area of 41.57 Ų (or 27.96 Ų by ACD/Labs) and a LogP of approximately 2.11 . Its experimental melting point of 258–262 °C (with decomposition) and boiling point of 351.9 °C at 760 mmHg, combined with a density of 1.38 g/cm³ and a refractive index of 1.758, distinguish it from simpler monocyclic 1,2,3-triazines and from its N-alkylated derivatives in terms of thermal behavior and intermolecular packing .

1
Scaffold
Peri-fused naphthotriazine for regiospecific synthetic elaboration
2
Synthetic utility
N2-alkylation with masked primary amine release upon reductive cleavage
3
Thermal profile
Wider distillation window relative to N-alkyl analogs

Why Generic Substitution Fails


The peri-fused architecture of 1H-naphtho[1,8-de][1,2,3]triazine imposes regio- and chemoselectivity patterns that cannot be replicated by simple 1,2,3-triazines, benzotriazines, or even 1,8-diaminonaphthalene. Alkylation of the parent compound proceeds with preferential N2-substitution, enabling access to N2-alkyl derivatives that serve as masked primary amine equivalents upon reductive cleavage—a reactivity manifold with no parallel in the 1,2,3-benzotriazine series [1]. Furthermore, the compound undergoes ring-opening with halide ions to yield 8-halonaphthalene-1-carbonitriles in a three-step sequence that is both higher-yielding and more operationally convenient than routes starting from 1,8-diaminonaphthalene, which requires additional protection/deprotection steps and suffers from competing side reactions at the second amino group . Substituting with an N-alkyl analog (e.g., 1-methylnaphthotriazine, CAS 14748-69-7) alters the regiochemical outcome of further functionalization and reduces the thermal window for processing (boiling point 344.6 °C vs 351.9 °C for the parent), which can compromise downstream synthetic transformations [2].

Regiochemistry
N-alkyl analogs may shift alkylation regioselectivity and alter downstream functionalization outcomes
Reactivity
Monocyclic triazines or benzotriazines do not replicate the peri-fused ring-opening or dual-product amination pathways
Process
1,8-Diaminonaphthalene routes require protection steps that may reduce throughput for peri-difunctionalized building blocks

Differentiation Evidence vs Analogs and Alternatives


Ring-Opening Halogenation vs Diamine Route

The parent triazine undergoes ring-opening with halide ions to produce 8-halonaphthalene-1-carbonitriles in a convenient, high-yielding three-step synthesis. This route is directly compared to the alternative starting from 1,8-diaminonaphthalene, which requires diazotization of only one amino group while protecting the other—a sequence that typically adds 1–2 steps and introduces regiochemical ambiguity due to competing diazotization at the undesired position. The triazine-based route proceeds via Sandmeyer-type ring opening with CuBr/H₂SO₄ at −5 °C, yielding 1,8-dibromonaphthalene (melting point 104–106 °C) after workup, a transformation not accessible from the diamine without additional protection [1]. The reported three-step sequence to 8-bromonaphthalene-1-carbonitrile avoids the protecting-group manipulations inherent to the diamine route, representing a net reduction in synthetic step-count of at least one unit operation .

Ring-opening route
Cross-study comparable
Three-step triazine route eliminates at least one protecting-group step versus 1,8-diaminonaphthalene
Supports step-economical peri-difunctionalization
Quantitative yield differential vs diamine route is not reported
Synthetic methodology Nitrile synthesis Peri-functionalization

N-Amination Product Distribution vs Benzotriazine

N-Amination of 1H-naphtho[1,8-de][1,2,3]triazine with hydroxylamine-O-sulfonic acid in 2 M NaOH below 40 °C yields 1-aminonaphtho[1,8-de][1,2,3]triazine (46%) and 8-azidonaphthalen-1-amine (12%), giving a product ratio of approximately 3.8:1 [1]. This stands in contrast to 1,2,3-benzotriazine systems, where N-amination with hydroxylamine-O-sulfonic acid typically yields 3-amino-1,2,3-benzotriazin-4(3H)-ones without the competing ring-opening/azide-forming pathway observed for the naphtho-fused system [2]. The divergent product distribution reflects the unique propensity of the peri-naphthotriazine scaffold to undergo acid-catalyzed rearrangement to the aminoazide, a pathway not available to benzo-fused analogs [3].

N-Amination products
Cross-study comparable
46% aminotriazine + 12% aminoazide (~3.8:1 ratio) in 2 M NaOH below 40°C
Dual-output capability not available from benzotriazine analogs
Azide byproduct unique to naphtho-fused scaffold
N-Amination Heterocyclic reactivity Triazine derivatization

Reductive Cleavage Amine Yield vs Gabriel Synthesis

N2-Alkyl derivatives of 1H-naphtho[1,8-de][1,2,3]triazine, prepared via alkylation with alkyl halides or under Mitsunobu conditions with alcohols, undergo reductive cleavage (Zn/HCl, Na/liq. NH₃, or AlHg/THF) to afford primary and secondary amines in overall yields of 50–64% over two steps (alkylation + cleavage) [1]. This sequence has been benchmarked against the classical Gabriel amine synthesis (phthalimide alkylation followed by hydrazinolysis or acidic hydrolysis), which typically delivers primary amines in 40–80% yields but requires harsh deprotection conditions (hydrazine reflux or strong acid) that are incompatible with many functional groups. The Mitsunobu variant of the triazine method was demonstrated with (R)-2-octanol and ethyl L-lactate, producing the corresponding chiral amines with retention of configuration, a result that cannot be achieved via the Gabriel route without additional chiral auxiliary strategies [2].

Amine yield
Direct head-to-head
50–64% overall
Chirally viable alternative where Gabriel synthesis may racemize
Demonstrated with (R)-2-octanol and ethyl L-lactate
Chiral amine synthesis Reductive cleavage Gabriel alternative

Radical Persistence vs 1,2,4-Triazene Radicals

The 1,3-dimethyl-1,2,3-naphthotriazyl radical, generated by one-electron reduction of the corresponding 1,3-dimethylnaphtho[1,8-de]-1,2,3-triazinium triflate (prepared from the parent triazine by sequential methylation), was characterized by cyclic voltammetry, UV-vis spectroelectrochemistry, and EPR spectroscopy . Unlike the structurally related 1,2,4-triazene radicals, which are transient and observable only under cryogenic matrix isolation, the 1,3-dimethyl-1,2,3-naphthotriazyl radical is described as 'markedly more stable,' permitting isolation and ambient-temperature spectroscopic characterization . This stability is attributed to the extended π-conjugation provided by the peri-naphthalene framework, which delocalizes the unpaired electron density across the fused aromatic system—a feature absent in the monocyclic 1,2,4-triazene radical series .

Radical stability
Class-level inference
Naphthotriazyl radical reported as markedly more stable than 1,2,4-triazene radicals; ambient characterization achieved
Supports radical-persistence screening context
Quantitative half-life data not reported; data to verify
Stable radicals Spectroelectrochemistry EPR spectroscopy

Physicochemical Properties vs N-Methyl Derivative

The unsubstituted parent compound (1H-naphtho[1,8-de][1,2,3]triazine) and its N-methyl derivative (1-methyl-1H-naphtho[1,8-de][1,2,3]triazine, CAS 14748-69-7) exhibit quantifiable differences in key physicochemical parameters relevant to handling, purification, and formulation. The parent compound displays a higher density (1.38 g/cm³ vs 1.3±0.1 g/cm³), higher boiling point (351.9 °C vs 344.6±25.0 °C at 760 mmHg), and higher enthalpy of vaporization (59.7±3.0 kJ/mol vs 58.9±3.0 kJ/mol) compared to the 1-methyl analog [1][2]. The LogP of the parent (2.11) is slightly lower than that of the 2-methyl derivative (LogP 2.12), and the polar surface area of the parent (41.57 Ų) is larger than that of the 2-methyl analog (30.71 Ų), reflecting the additional polarity conferred by the N–H bond . These differences directly affect chromatographic retention, solvent partitioning, and distillation parameters.

Physicochemical profile
Cross-study comparable
ΔBoiling point ≈ 7.3 °C higher, ΔPSA ≈ 10.9 Ų larger vs 2-methyl analog
Supports distillation and chromatographic separation optimization
Density and ΔH_vap also differ; review predicted vs experimental values
Physicochemical profiling Thermal properties QSAR

Application Scenarios


8-Halonaphthalene-1-Carbonitrile Building Blocks

The ring-opening halogenation of 1H-naphtho[1,8-de][1,2,3]triazine with CuBr/H₂SO₄/NaNO₂ at −5 °C provides direct access to 1,8-dibromonaphthalene (mp 104–106 °C), which is subsequently convertible to 8-bromonaphthalene-1-carbonitrile and naphthalene-1,8-dicarbonitrile [1]. This three-step sequence is the preferred procurement rationale for groups synthesizing peri-difunctionalized naphthalene ligands, organic semiconductors, or covalent organic framework (COF) monomers where the 1,8-disubstitution pattern is critical for material properties. The alternative diamine-based route requires additional protection steps that reduce overall throughput .

Chiral Amine Synthesis via Mitsunobu and Reductive Cleavage

For medicinal chemistry laboratories requiring enantiomerically pure primary amines from chiral alcohol precursors, the Mitsunobu coupling of chiral alcohols with 1H-naphtho[1,8-de][1,2,3]triazine followed by reductive cleavage (Zn/HCl or AlHg/THF) delivers chiral amines in 50–64% overall yield with retention of configuration [1]. This application is specifically justified when the Gabriel synthesis is precluded by substrate racemization under the harsh hydrazinolysis conditions. Demonstrated substrates include (R)-2-octanol and ethyl L-lactate .

Dual-Output N-Amination to Aminotriazines and Azides

Treatment of 1H-naphtho[1,8-de][1,2,3]triazine with hydroxylamine-O-sulfonic acid in 2 M NaOH below 40 °C simultaneously generates 1-aminonaphtho[1,8-de][1,2,3]triazine (46%) and 8-azidonaphthalen-1-amine (12%) [1]. This dual-output reaction is uniquely suited for diversity-oriented synthesis and fragment-based drug discovery programs where both the N-amino heterocycle and the aryl azide (a photoaffinity label or click chemistry handle) are desired from a single precursor. The 1,2,3-benzotriazine system does not provide this dual-output capability .

Stable Naphthotriazyl Radical Precursor

Sequential methylation of 1H-naphtho[1,8-de][1,2,3]triazine yields 1,3-dimethylnaphtho[1,8-de]-1,2,3-triazinium triflate, which upon one-electron reduction generates the 1,3-dimethyl-1,2,3-naphthotriazyl radical [1]. This radical exhibits markedly greater stability than the corresponding 1,2,4-triazene radical class, permitting ambient-temperature EPR and spectroelectrochemical characterization [1]. This application scenario is relevant for materials chemistry groups developing organic radical-based conductors, spin probes, or redox-active components for organic batteries, where radical persistence under operating conditions is a critical selection criterion .

Application
Selection Property
Validation Focus
Peri-difunctionalized building blocks
Ring-opening halogenation with halide/Cu(I)
Step-count reduction vs diamine route
Chiral amine synthesis
Mitsunobu alkylation and reductive cleavage
Stereochemical retention from chiral alcohol precursors
Dual-output N-amination
Hydroxylamine-O-sulfonic acid amination
Aminotriazine and aryl azide product ratio review
Stable radical precursor
Sequential methylation and electrochemical reduction
Ambient-temperature radical persistence characterization
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